molecular formula C15H19BrO3 B1325857 Ethyl 7-(3-bromophenyl)-7-oxoheptanoate CAS No. 898792-71-7

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate

Cat. No. B1325857
M. Wt: 327.21 g/mol
InChI Key: QZERDSNBNVRDRH-UHFFFAOYSA-N
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Description

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is a chemical compound that has been involved in the synthesis of various derivatives with potential biological activities .


Synthesis Analysis

The synthesis of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate involves several steps. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular formula of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is C11H11BrO3. It has a molecular weight of 271.11 . The structure includes a bromophenyl group attached to a heptanoate ester .


Chemical Reactions Analysis

Ethers, such as Ethyl 7-(3-bromophenyl)-7-oxoheptanoate, undergo only one truly general reaction—they are cleaved by strong acids . Acidic ether cleavages are typical nucleophilic substitution reactions and take place by either S N 1 or S N 2 mechanisms, depending on the structure of the substrate .


Physical And Chemical Properties Analysis

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate has a refractive index n20/D of 1.565 (lit.), a boiling point of 255-256 °C (lit.), and a density of 1.416 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antiproliferative Activity

  • A study involving derivatives of ethyl 7-oxoheptanoate demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting potential applications in cancer research (Nurieva et al., 2015).

Cyclization Reactions

  • Research on ethyl 7-oxoheptanoate has explored its role in spontaneous cyclization reactions, which are significant for synthesizing various chemical structures (Ramos et al., 2011).
  • Studies have utilized similar compounds in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating its utility in complex organic synthesis (Allin et al., 2005).

Synthesis of Complex Molecules

  • Ethyl 7-oxoheptanoate derivatives have been used in the synthesis of complex molecules like cilastatin, a significant pharmaceutical compound, demonstrating its role in medicinal chemistry (Xin-zhi, 2006).
  • It's also been applied in the synthesis of aryl-substituted compounds like cephalotaxine, which have pharmaceutical relevance (Taniguchi et al., 2005).

Crystal and Molecular Structure Studies

  • The compound and its derivatives have been studied for their crystal and molecular structures, crucial for understanding their chemical behavior and potential applications in material science (Kaur et al., 2012).

Antimicrobial and Antifungal Activities

  • Some derivatives of ethyl 7-oxoheptanoate have been tested for their antimicrobial and antifungal activities, indicating its potential in developing new pharmaceutical agents (Cvetković et al., 2019).

Antinociceptive Activities

  • Ethyl 7-oxoheptanoate derivatives have been evaluated for their antinociceptive activities in animal models, suggesting possible applications in pain management research (Masocha et al., 2016).

Safety And Hazards

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is classified as a combustible liquid. It does not have a flash point. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions of research on Ethyl 7-(3-bromophenyl)-7-oxoheptanoate could involve further exploration of its synthesis methods, particularly under green conditions such as using green solvent, catalyst, and other procedures . Additionally, the compound’s potential biological activities could be further investigated .

properties

IUPAC Name

ethyl 7-(3-bromophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZERDSNBNVRDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645513
Record name Ethyl 7-(3-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-bromophenyl)-7-oxoheptanoate

CAS RN

898792-71-7
Record name Ethyl 3-bromo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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